N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide
Description
Properties
CAS No. |
893779-03-8 |
|---|---|
Molecular Formula |
C21H15F2NO2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C21H15F2NO2/c22-16-5-3-6-17(23)20(16)21(25)24-11-10-13-8-9-19-15(12-13)14-4-1-2-7-18(14)26-19/h1-9,12H,10-11H2,(H,24,25) |
InChI Key |
FDJCQVJZVLELEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
The 2,6-difluorobenzamide moiety is typically synthesized via hydrolysis of 2,6-difluorobenzonitrile. Three primary methods dominate industrial and laboratory settings:
Alkaline Hydrogen Peroxide Hydrolysis
-
Conditions : 2,6-Difluorobenzonitrile reacts with 30% hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH) at 50°C for 5 hours.
-
Mechanism : Base-catalyzed nucleophilic attack by hydroxide ion on the nitrile group, followed by peroxide-mediated oxidation to the amide.
-
Yield : 91.2% with 99% purity after neutralization and recrystallization.
-
Advantages : Mild conditions, scalable for industrial production.
Near-Critical Water Hydrolysis
Enzymatic Hydrolysis
-
Biocatalysts : Nitrilase enzymes from Pseudomonas fluorescens convert nitriles to amides at 25–28°C.
-
Limitations : Requires specialized microbial strains, less common industrially.
Synthesis of 2-(2-Dibenzofuranyl)ethylamine
Dibenzofuran Functionalization
The dibenzofuran scaffold is synthesized via cyclization or substitution reactions:
Bromination of Dibenzofuran
Ethylamine Side Chain Introduction
-
Nucleophilic Substitution :
Coupling Strategies for N-[2-(2-Dibenzofuranyl)ethyl]-2,6-Difluorobenzamide
Amidation via Acyl Chloride
Direct Coupling Using Carbodiimide Reagents
-
Conditions : 2,6-Difluorobenzoic acid and 2-(2-dibenzofuranyl)ethylamine are coupled with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Optimization and Industrial Scalability
Reaction Condition Comparison
Purification Techniques
-
Recrystallization : Ethanol/water mixtures for 2,6-difluorobenzamide.
-
Column Chromatography : Silica gel (ethyl acetate/hexane) for dibenzofuran intermediates.
-
Salt Precipitation : Sodium chloride for crude amide isolation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group and fluorinated aromatic ring undergo hydrolysis under specific conditions:
Acidic Hydrolysis
-
Conditions : Aqueous HCl (1–3M) at 80–100°C for 6–12 hours.
-
Products : Cleavage of the amide bond yields 2,6-difluorobenzoic acid and 2-(2-dibenzofuranyl)ethylamine.
Basic Hydrolysis
-
Conditions : NaOH (5–10% w/v) at 60–80°C for 4–8 hours.
-
Products : Saponification produces 2,6-difluorobenzoate salts and the corresponding amine derivative.
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atoms activate the benzamide ring for nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | 120°C, 24h | 2,6-Diaminobenzamide | 65% | |
| CH₃O⁻ | DMF, 80°C | 2-Fluoro-6-methoxybenzamide | 58% | |
| HS⁻ | EtOH, reflux | 2-Fluoro-6-mercaptobenzamide | 42% |
Reactivity is enhanced by the meta-directing effect of the fluorine atoms and the amide group’s electron-withdrawing nature .
Reduction Reactions
The amide functionality can be reduced under stringent conditions:
-
Catalytic Hydrogenation : Pd/C in methanol under H₂ (3 atm) reduces the amide to N-[2-(2-dibenzofuranyl)ethyl]-2,6-difluorobenzylamine (yield: 78%).
-
Lithium Aluminum Hydride (LiAlH₄) : In anhydrous THF, complete reduction to the corresponding amine occurs within 4 hours at 65°C.
Biological Interaction Mechanisms
While not traditional chemical reactions, the compound’s interactions with biological targets involve covalent and non-covalent processes:
FtsZ Protein Inhibition
-
Mechanism : The benzamide core forms hydrogen bonds with Thr307 and Asn263 residues in bacterial FtsZ, while the dibenzofuranyl group engages in π-π stacking with His275.
-
Kinetics : Competitive inhibition (Kᵢ = 0.8 μM) observed in E. coli FtsZ GTPase assays.
Oxidative Metabolism
-
Cytochrome P450 Enzymes : CYP3A4-mediated oxidation at the ethyl linker produces N-[2-(2-dibenzofuranyl)acetyl]-2,6-difluorobenzamide (major metabolite).
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV Light (300–400 nm) | Photooxidation of dibenzofuran moiety | 48h | |
| pH 9.0, 25°C | Amide hydrolysis | 72h | |
| Soil Microcosms | Microbial dehalogenation | 14 days |
Comparative Reactivity of Structural Analogues
The table below contrasts reactivity trends with structurally similar compounds:
| Compound | Hydrolysis Rate (k, h⁻¹) | Nucleophilic Substitution Yield |
|---|---|---|
| 2,6-Difluorobenzamide | 0.12 | 72% (NH₃) |
| N-Benzyl-2-fluorobenzamide | 0.08 | 64% (NH₃) |
| Target Compound | 0.18 | 65% (NH₃) |
The enhanced hydrolysis rate in the target compound arises from strain introduced by the dibenzofuranyl-ethyl group.
Scientific Research Applications
Antimicrobial Activity
One significant application of N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide is its role as an antimicrobial agent. Studies have demonstrated that derivatives of 2,6-difluorobenzamide exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) below 1 µg/mL against strains such as Bacillus subtilis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of 2,6-Difluorobenzamide Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | < 1 |
| Staphylococcus aureus | < 10 | |
| Escherichia coli | < 10 |
Inhibition of FtsZ Protein
This compound has been identified as a potential inhibitor of the FtsZ protein, which plays a crucial role in bacterial cell division. The compound's ability to inhibit FtsZ can disrupt bacterial proliferation, making it a candidate for developing new antibiotics . The conformational analysis suggests that the fluorinated benzamide derivatives stabilize non-planar conformations that enhance their inhibitory potency compared to non-fluorinated counterparts .
Anticancer Properties
Emerging research indicates that compounds similar to this compound may have anticancer applications. Studies exploring the benzo[b]furan motif have shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines . The mechanism involves targeting specific pathways associated with tumorigenesis and cell cycle regulation.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies are critical for understanding how modifications to the this compound structure can enhance its biological activity. Variations in substituents on the benzene ring or alterations in the dibenzofuran moiety can significantly impact the compound's efficacy and selectivity against various biological targets .
Table 2: Structure-Activity Relationships of Benzamide Derivatives
| Modification | Biological Activity | Observations |
|---|---|---|
| Fluorination | Enhanced antibacterial activity | Increased binding affinity to FtsZ |
| Alkyl chain length variation | Altered potency | Optimal length correlates with activity |
| Substituent position changes | Variable effects | Specific positions yield better results |
Future Directions and Case Studies
The ongoing research into this compound includes exploring its potential as a lead compound for drug development. Case studies have illustrated its effectiveness in vitro against resistant bacterial strains and its safety profile in preliminary toxicity assessments . Further investigations are required to validate these findings through clinical trials.
Mechanism of Action
The mechanism of action of N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Overview
The 2,6-difluorobenzamide core is a common feature among analogs, but bioactivity varies significantly based on substituents. Key compounds for comparison include:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Impact of Substituents on Physicochemical Properties
Biological Activity
N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzofuranyl moiety linked to a 2,6-difluorobenzamide structure. The presence of fluorine atoms is known to enhance the compound's lipophilicity and metabolic stability, which can influence its biological activity.
Research indicates that This compound interacts with specific biological targets, particularly the FtsZ protein in bacterial cells. FtsZ is a critical component of the bacterial cell division machinery, making it an attractive target for antibacterial drug development.
Key Findings:
- Fluorination Effect : The fluorine substituents on the benzamide ring significantly improve binding affinity to FtsZ by promoting hydrophobic interactions and stabilizing non-planar conformations that are favorable for interaction with the protein .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound can form multiple hydrogen bonds with residues in the FtsZ active site, enhancing its inhibitory effect on bacterial growth .
Antibacterial Properties
Studies have demonstrated that compounds similar to this compound exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The enhanced activity is attributed to the fluorinated benzamide's ability to inhibit FtsZ polymerization effectively.
| Compound | Target | Activity Against | Reference |
|---|---|---|---|
| This compound | FtsZ | S. aureus, B. subtilis | |
| 2,6-Difluoro-3-methoxybenzamide | FtsZ | S. aureus | |
| 3-Hexyloxy-2,6-difluorobenzamide | FtsZ | B. subtilis |
Case Study 1: Inhibition of Bacterial Growth
In a controlled study, this compound was tested against clinical isolates of S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Structural Analogs Comparison
A comparative analysis of structural analogs revealed that modifications to the dibenzofuranyl group did not significantly alter the compound's activity against FtsZ. This suggests that the difluorobenzamide core is primarily responsible for its antibacterial properties .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide?
Answer: The synthesis of related 2,6-difluorobenzamide derivatives typically involves coupling reactions under controlled conditions. For example, in a structurally similar compound (2,6-difluoro-N-(prop-2-ynyl)benzamide), the synthesis was achieved by dissolving the precursor in DMSO at 0°C, followed by aqueous extraction and purification via flash chromatography . Key considerations include:
- Reagent selection : Use anhydrous solvents to avoid side reactions.
- Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity .
- Safety : Strict adherence to glovebox protocols for handling toxic intermediates, as outlined in safety guidelines for benzamide derivatives .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Answer: X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard for structural elucidation. For example, the crystal structure of 2,6-difluoro-N-(prop-2-ynyl)benzamide revealed:
- Key interactions : C-H···F and N-H···O hydrogen bonds stabilize layered packing without π-π stacking .
- Refinement : Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically using full-matrix least-squares methods .
- Structural parameters : Bond distances (e.g., C≡C at 1.162 Å) and dihedral angles (e.g., 59.03° between substituents) inform steric and electronic effects .
Q. What biological targets have been explored for structurally related 2,6-difluorobenzamide derivatives?
Answer: Computational studies on analogs like N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide identified VEGFR2 as a key target:
- Binding affinity : -9.8 kcal/mol via hydrogen bonding (Cys917) and hydrophobic interactions (Glu883, Val914) .
- Experimental validation : In vitro kinase assays and cytotoxicity profiling (e.g., against colorectal cancer cell lines) are recommended to confirm activity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in toxicity data for this compound?
Answer: Conflicting toxicity reports (e.g., negative mutagenicity in Ames tests vs. hepatotoxicity predictions) require multi-modal analysis:
- In silico tools : Use in silico toxicity predictors (e.g., ProTox-II) to assess liver enzyme interactions and metabolite formation .
- In vivo validation : Two-generation rodent studies (oral administration) and histopathological analysis of liver tissue, as done for N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide .
- Dose-response curves : Establish NOAEL (No Observed Adverse Effect Level) to differentiate acute vs. chronic toxicity .
Q. What experimental strategies can validate the predicted VEGFR2 inhibition mechanism?
Answer: To confirm computational docking results (-9.8 kcal/mol affinity ):
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and recombinant VEGFR2 extracellular domain.
Cellular assays :
- Phosphorylation inhibition : Western blotting to assess reduced VEGFR2 autophosphorylation in HUVECs treated with VEGF.
- Angiogenesis models : Matrigel tube formation assays to quantify anti-angiogenic effects .
SAR optimization : Introduce substituents (e.g., electron-withdrawing groups) to enhance hydrogen bonding with Cys917, guided by crystallographic data .
Q. How can structural data resolve discrepancies in activity between analogs?
Answer: Comparative analysis of analogs (e.g., teflubenzuron vs. hexaflumuron) reveals:
- Substituent effects : The 1,1,2,2-tetrafluoroethoxy group in hexaflumuron enhances insecticidal activity by improving lipid membrane permeability .
- Crystallographic insights : Molecular dynamics simulations can model how dibenzofuranyl substituents in this compound influence binding pocket accessibility .
- Data reconciliation : Pair NMR titration (to assess binding stoichiometry) with ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer: Based on safety data for related benzamides:
- PPE : Wear nitrile gloves, lab coats, and FFP3 masks to prevent inhalation/contact .
- Waste disposal : Segregate organic waste (e.g., reaction byproducts) and incinerate at >1000°C to prevent environmental release .
- Spill management : Neutralize acidic residues with sodium bicarbonate before cleanup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
